molecular formula C16H13N5O2 B018819 N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine CAS No. 152460-09-8

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B018819
CAS No.: 152460-09-8
M. Wt: 307.31 g/mol
InChI Key: OJITWRFPRCHSMX-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS: 152460-09-8; molecular formula: C₁₆H₁₃N₅O₂; molecular weight: 307.31 g/mol) is a pyrimidine derivative featuring:

  • A pyrimidine core substituted with a pyridin-3-yl group at position 2.
  • A 2-methyl-5-nitrophenylamine moiety at position 2 of the pyrimidine ring.
  • A nitro (-NO₂) group at the para position of the phenyl ring, contributing to its electrophilic reactivity .

Synthesis and Characterization
The compound is synthesized via copper-catalyzed N-arylation of heteroarylamines, achieving an 82% yield under optimized conditions. This method avoids expensive palladium catalysts, making it cost-effective for large-scale production . Purity is confirmed using nuclear magnetic resonance (¹H NMR), mass spectrometry (MS), and advanced analytical techniques like UPLC .

Role in Pharmaceutical Synthesis It serves as a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer therapy. However, it is also identified as a genotoxic impurity (IMN) in imatinib mesylate, necessstrict monitoring during drug manufacturing .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJITWRFPRCHSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443544
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-09-8
Record name N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)
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Preparation Methods

Reaction Mechanism and Reactor Design

The microwave-assisted method, as detailed in Patent EP3333162A1, employs a high-pressure reactor integrated with a rotating microwave field to accelerate the coupling of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate. The reactor features multiple microwave ports distributed uniformly around the reaction chamber, each supplied with phase-shifted energy (e.g., 90° phase shifts for a four-port system) to ensure homogeneous microwave distribution. This design minimizes hot spots and enhances reaction uniformity, critical for maintaining isothermal conditions.

The reaction proceeds in dimethyl sulfoxide (DMSO) with sodium hydroxide as a base, facilitating deprotonation and nucleophilic attack. Key advantages include:

  • Reduced reaction time : Residence times as short as 10 minutes under continuous flow conditions.

  • Precise thermal control : Temperature maintained at 463–473 K via thermocouples positioned in microwave field minima.

  • Power density optimization : Volumetric microwave power densities of 52.35–53.35 W/cm³ maximize selectivity while avoiding degradation.

Operational Parameters and Performance

The table below summarizes critical parameters from representative experiments:

ParameterExample 1Example 2Example 3
Pressure (MPa)252425
Temperature (K)463473473
Power Density (W/cm³)52.3552.3553.35
Residence Time (min)101010
Yield (w/w%)98.0099.1098.80
Purity (%)96.8097.5096.95

These results demonstrate consistent high yields (97–99%) and purity (95.8–97.5%) across variations in pressure and temperature. Purity was validated via ¹H NMR, GC-MS, and LC-MS, with impurities attributed primarily to unreacted starting materials (<3%).

Traditional Thermal Coupling: Solvent and Stoichiometric Optimization

Stepwise Synthesis via Intermediate Formation

Patent CN104341387A outlines a non-microwave approach involving two stages:

  • Intermediate synthesis : 3-Acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one.

  • Coupling reaction : The intermediate reacts with 1-(2-methyl-5-nitrophenyl)guanidine nitrate under reflux, followed by methanol crystallization.

Critical stoichiometric constraints include a DMF-DMA-to-3-acetylpyridine molar ratio ≤1.1:1 to minimize byproduct formation (e.g., impurity IV ≤0.5%).

Performance Metrics and Limitations

  • Yield : ~85–90% after purification, lower than microwave methods due to side reactions during reflux.

  • Purity : ≥99% achievable via methanol recrystallization, surpassing microwave-derived products.

  • Drawbacks : Longer reaction times (hours vs. minutes), batch processing limitations, and higher solvent consumption.

Comparative Analysis of Methodologies

Efficiency and Scalability

Microwave synthesis excels in throughput, enabling continuous flow operation with residence times of 10 minutes. In contrast, traditional methods require multi-hour reflux and batch-wise processing, complicating scale-up.

Purity and Byproduct Control

While thermal coupling achieves higher purity (≥99%), this comes at the cost of yield reductions from extensive purification. Microwave methods balance purity (95–97%) with near-quantitative yields, reducing downstream processing needs.

Economic and Environmental Considerations

  • Microwave : Higher capital costs for specialized reactors offset by reduced solvent use and energy efficiency.

  • Thermal : Lower equipment costs but greater solvent waste (e.g., DMF, methanol).

Critical Parameter Optimization

Microwave Power Density

Volumetric power density directly influences reaction kinetics and selectivity. Excess power (>100 W/cm³) risks thermal runaway, while insufficient power (<20 W/cm³) prolongs reaction times. The optimal range of 52–53 W/cm³ ensures rapid coupling without degradation.

Solvent Selection

DMSO outperforms DMF in microwave synthesis due to its higher dielectric loss tangent, enhancing microwave absorption. Conversely, DMF’s lower boiling point necessitates pressurized conditions in thermal methods .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The pyridinyl and phenyl groups can undergo electrophilic substitution reactions in the presence of suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Synthesis and Role in Pharmaceutical Development

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a critical intermediate in the synthesis of several tyrosine kinase inhibitors, notably imatinib mesylate and nilotinib. These compounds are vital in treating chronic myelogenous leukemia (CML) and other malignancies.

Synthesis of Imatinib Mesylate

Imatinib mesylate is a well-known tyrosine kinase inhibitor used primarily for CML treatment. The synthesis process involves multiple steps where this compound acts as a substrate. The production method utilizing this compound has been optimized to enhance yield and purity through microwave-assisted techniques, which allow for rapid and controlled reactions .

Compound Role Therapeutic Use
This compoundIntermediateSynthesis of Imatinib Mesylate
Imatinib MesylateAPITreatment of CML
NilotinibAPITreatment of CML

Research indicates that derivatives of this compound exhibit notable biological activities, particularly in inhibiting cancer cell proliferation.

Anticancer Properties

Studies have shown that compounds derived from this pyrimidine derivative selectively inhibit the proliferation of Philadelphia chromosome-positive leukemia cells. Both imatinib and nilotinib, synthesized from this compound, induce apoptosis in these cell lines, demonstrating their effectiveness in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown antibacterial and antifungal activities in vitro. This broadens the scope of potential applications beyond oncology, suggesting that modifications to the molecular structure could yield new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Total Synthesis of Imatinib : A study highlighted a streamlined total synthesis approach for imatinib using this compound as a key intermediate. The authors emphasized the efficiency gained through microwave-assisted synthesis .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound, confirming its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Target Compound) Pyrimidine 4-(Pyridin-3-yl), 2-(2-methyl-5-nitrophenyl) 307.31
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (IMA) Pyrimidine 4-(Pyridin-3-yl), 2-(5-amino-2-methylphenyl) 293.32
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine Thiazole 4-(Pyridin-3-yl), 2-(2-methyl-5-nitrophenyl) 312.30
4-(Trifluoromethyl)benzylamine Benzylamine Trifluoromethyl (-CF₃) on benzene ring 175.13

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to the amino group in IMA, influencing reactivity and toxicity profiles .
  • Core Heterocycle Differences : Replacing pyrimidine with thiazole (as in the thiazole derivative) alters electronic properties and binding affinity due to sulfur's electronegativity .

Pharmacological and Toxicological Profiles

Key Findings:

  • Genotoxicity: The nitro group in the target compound is linked to DNA alkylation, necessitating stringent control in pharmaceuticals .
  • Fluorinated Analogs : Fluorination at position 5 of the pyrimidine ring (e.g., 5-fluoro derivative) improves metabolic stability without compromising kinase inhibition .

Key Advantages:

  • Cost-Effectiveness : Copper catalysis in the target compound’s synthesis reduces reliance on palladium .
  • Scalability : The hydrazine/FeCl₃ reduction system for IMA is suitable for industrial-scale production .

Biological Activity

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS number 152460-09-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H13N5O2
  • Molecular Weight : 307.31 g/mol
  • Structure : The compound contains a pyrimidine core substituted with a pyridine and a nitrophenyl group, contributing to its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

  • Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cancer progression. The compound's structure suggests potential activity against kinases such as c-MET and others implicated in tumor growth.
  • Anticancer Activity : Nitro-containing compounds have been associated with anticancer properties through mechanisms such as DNA alkylation and inhibition of topoisomerase activity, which are critical for cancer cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective against lung and colorectal cancer cells, demonstrating IC50 values that suggest significant potency .
  • In vivo Studies : Animal model studies have further supported its anticancer efficacy, showing reduced tumor size and improved survival rates in treated groups compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM across various strains .

Case Studies

  • Case Study on Lung Cancer :
    • A study involving this compound demonstrated significant inhibition of tumor growth in a non-small cell lung cancer model. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction .
  • Case Study on Antimicrobial Efficacy :
    • In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating stronger activity than some standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeModel/Assay TypeResultReference
AnticancerLung Cancer Cell LinesIC50 = 12 µM
AnticancerColorectal CancerIC50 = 15 µM
AntimicrobialE. coliMIC = 22.9 µM
AntimicrobialS. aureusMIC = 5.64 µM

Q & A

Basic: What are the established synthetic routes for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and how is structural purity validated?

The compound is synthesized via copper-catalyzed N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine with 2-methyl-5-nitroaniline, achieving an 82% yield under optimized conditions . Alternatively, a microwave-assisted reaction in isopropyl alcohol with guanidine nitrate precursors is employed . Structural validation relies on 1^1H NMR (e.g., aromatic proton signals at δ 8.3–8.5 ppm) and mass spectrometry (MS) for molecular ion confirmation. Purity is assessed via HPLC and elemental analysis .

Basic: How is this compound utilized as a precursor in kinase inhibitor development?

It serves as a key intermediate in synthesizing imatinib analogs, targeting tyrosine kinases like Bcr-Abl. The nitro group at the 5-position is reduced to an amine for downstream functionalization, enabling structural diversification for enhanced selectivity . Biological evaluations include IC50_{50} assays against leukemia cell lines (e.g., K562), with computational docking studies validating binding to ATP pockets .

Advanced: What methodologies address regioselectivity challenges during fluorination of pyrimidine derivatives?

Selective fluorination at the 5-position is achieved using Ag2_2CO3_3 and Selectfluor, yielding 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with >90% regioselectivity. Silver ions stabilize transition states, directing electrophilic attack to the electron-deficient C5 position . Comparative 19^{19}F NMR and X-ray crystallography confirm regiochemical outcomes .

Advanced: How do catalytic systems (Cu vs. Pd) impact N-arylation efficiency in synthesizing this compound?

Copper catalysts (e.g., CuI/1,10-phenanthroline) achieve 82% yield under ligand-free conditions, avoiding costly palladium systems. Mechanistic studies suggest a single-electron transfer (SET) pathway, with copper facilitating oxidative addition of the aryl halide . Palladium-based methods, while efficient for electron-deficient substrates, face challenges with nitro-group compatibility .

Advanced: What biological targets are associated with this compound, and how is selectivity assessed?

The compound inhibits CDK2 and PTPN2, implicated in proliferative diseases. Kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) reveal IC50_{50} values <100 nM for CDK2. Selectivity is validated via counter-screens against off-target kinases (e.g., EGFR, VEGFR2) and cellular assays measuring apoptosis (Annexin V staining) .

Advanced: How are contradictions in synthetic yields resolved across literature reports?

Discrepancies in yields (e.g., 75–82%) arise from solvent polarity (isopropyl alcohol vs. DMF) and heating methods (microwave vs. oil bath). Microwave irradiation reduces reaction time (12 h → 2 h) and improves homogeneity, minimizing side reactions . Kinetic studies using in situ IR spectroscopy identify optimal temperature thresholds (80–100°C) .

Advanced: What strategies mitigate nitro-group instability during reduction steps?

Controlled reduction of the 5-nitro group to an amine employs N2_2H4_4·H2_2O/FeCl3_3 in aqueous media, avoiding over-reduction. FT-IR monitoring (NO2_2 stretch at 1520 cm1^{-1} → NH2_2 at 3350 cm1^{-1}) ensures reaction progress. Alternative catalytic hydrogenation (Pd/C, H2_2) requires pH buffering to prevent dehalogenation .

Advanced: How is the compound’s stability under physiological conditions evaluated?

Stability assays in PBS (pH 7.4) and simulated gastric fluid (SGF) show >90% integrity over 24 h via LC-MS. Degradation products (e.g., nitro-reduced metabolites) are identified using high-resolution MS/MS. Accelerated stability studies (40°C/75% RH) confirm shelf-life >12 months .

Advanced: What click chemistry approaches generate triazole analogs for SAR studies?

Azide-alkyne cycloaddition (CuAAC) with N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine yields triazole derivatives. SAR analysis reveals enhanced solubility with polar triazole substituents, improving IC50_{50} values by 3-fold in cellular uptake assays .

Advanced: How do computational models predict binding modes to kinase targets?

Molecular dynamics (MD) simulations (AMBER force field) map hydrophobic interactions between the pyridinyl group and kinase hinge regions (e.g., CDK2 Leu83). Free-energy perturbation (FEP) calculations guide substitutions at the 2-aminopyrimidine core to optimize binding ΔG .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 2
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N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

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